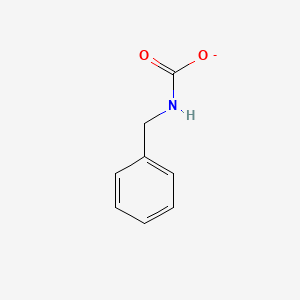
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole is a heterocyclic compound that features a triazole ring fused with pyridine and cyanophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylhydrazine with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of greener and more sustainable processes.
化学反应分析
Types of Reactions
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles or pyridines.
科学研究应用
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism by which 2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions, making it useful in coordination chemistry and catalysis.
相似化合物的比较
Similar Compounds
- 2-(2-Pyridyl)-1,3,4-oxadiazole
- 2-(2-Pyridyl)-1,3,4-thiadiazole
- 2-(2-Pyridyl)-5-phenyl-1,3,4-triazole
Uniqueness
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole is unique due to the presence of both pyridine and cyanophenyl groups, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications compared to its analogs.
属性
分子式 |
C14H9N5 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
3-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzonitrile |
InChI |
InChI=1S/C14H9N5/c15-9-10-4-3-5-11(8-10)13-17-14(19-18-13)12-6-1-2-7-16-12/h1-8H,(H,17,18,19) |
InChI 键 |
JOGBPNKJCHPTAJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=CC(=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















